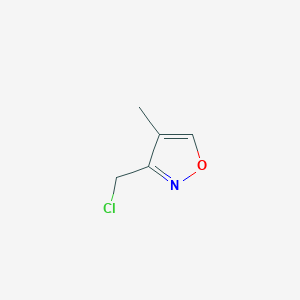

3-(Chloromethyl)-4-methyl-1,2-oxazole

Description

Overview of 1,2-Oxazole (Isoxazole) Heterocycles in Organic Chemistry

Structural and Electronic Characteristics of the Isoxazole (B147169) Ring System

The isoxazole ring is a planar, aromatic system containing six π-electrons, which satisfies Hückel's rule. However, the presence of two different heteroatoms, oxygen and nitrogen, leads to an uneven distribution of electron density and a lower aromatic stabilization energy compared to benzene. The highly electronegative oxygen atom is positioned next to the nitrogen atom, which influences the ring's reactivity. researchgate.net Isoxazole is considered a π-excessive heterocycle, making it susceptible to electrophilic attack, yet the pyridine-like nitrogen atom withdraws electron density, which also affects its reaction profile. researchgate.net

The N-O bond within the isoxazole ring is relatively weak and can be cleaved under certain conditions, such as reduction or UV irradiation. researchgate.netslideshare.net This lability is a key feature in the synthetic utility of isoxazoles, allowing them to serve as masked forms of other functional groups, such as 1,3-dicarbonyls or β-hydroxy ketones, which can be revealed through ring-opening reactions. slideshare.net Deprotonation studies have shown that the acidity of the ring protons varies, with the proton at the C5 position being the most acidic. researchgate.net

| Property | Value |

| Molecular Formula | C₃H₃NO |

| Molar Mass | 69.06 g/mol |

| Boiling Point | 95 °C |

| Density | 1.075 g/mL |

| Acidity (pKa of conjugate acid) | -3.0 |

The Strategic Importance of Chloromethyl Functionality in Heterocyclic Synthesis

The chloromethyl group (–CH₂Cl) is a highly valuable functional group in synthetic organic chemistry. It consists of a methyl group where one hydrogen atom has been replaced by a chlorine atom. This substitution creates a reactive electrophilic center at the carbon atom due to the electron-withdrawing nature of the adjacent chlorine atom. The C-Cl bond is readily susceptible to nucleophilic attack, making the chloromethyl group an excellent leaving group in substitution reactions.

In the context of heterocyclic synthesis, the introduction of a chloromethyl group onto a ring system, such as isoxazole, transforms the otherwise stable heterocycle into a versatile intermediate. This functionality allows for the straightforward introduction of a wide variety of other chemical moieties through nucleophilic substitution reactions (Sₙ2). For instance, amines, alcohols, thiols, and carbanions can displace the chloride ion to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. This strategy is frequently employed to build molecular complexity and to link the heterocyclic core to other parts of a target molecule, which is a common approach in the synthesis of pharmaceutical agents.

Academic Significance of 3-(Chloromethyl)-4-methyl-1,2-oxazole

While specific, in-depth studies on this compound are not widely available in primary literature, its academic significance can be understood through its role as a functionalized building block within the class of halogenated isoxazoles. Its structure is designed for synthetic utility, providing a reactive handle on a stable heterocyclic core.

Contextualization within Halogenated Isoxazole Derivatives

Halogenated heterocycles are of great importance in medicinal chemistry. The introduction of a halogen atom can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Halogenation of isoxazole rings or their substituents is a common strategy for generating chemical diversity.

The compound this compound belongs to the subset of side-chain halogenated isoxazoles. Unlike direct halogenation of the aromatic ring, the presence of the chlorine on the methyl group provides a site for synthetic elaboration rather than directly modifying the electronic properties of the ring itself. Research on analogous compounds, such as 3-chloromethyl-5-arylisoxazoles, demonstrates the typical reactivity of this class of compounds. They readily react with nucleophiles like phenols, thiols, and amines to yield a variety of derivatives, showcasing their utility as intermediates. The synthesis of such compounds often involves the treatment of the corresponding hydroxymethylisoxazole with a chlorinating agent like thionyl chloride.

Current Directions in Research Utilizing this Compound

Current research involving compounds like this compound is primarily focused on its application as a versatile intermediate in the synthesis of new chemical entities with potential biological activity. The isoxazole core is a well-established pharmacophore, and the ability to easily introduce diverse side chains via the reactive chloromethyl group allows for the rapid generation of libraries of new compounds for drug discovery screening.

The general research direction involves a two-step process:

Synthesis of the Building Block : Preparation of this compound or a similar halogenated isoxazole.

Derivatization : Reaction of the chloromethyl group with a range of nucleophiles to create a library of new molecules. These derivatives can then be tested for various biological activities, including as enzyme inhibitors or receptor modulators.

For example, studies on related 3-(chloromethyl)-5-phenylisoxazoles have shown their successful use in synthesizing conjugates with other biologically active molecules, such as comenic acid, to explore synergistic therapeutic effects. This modular approach, enabled by the reactivity of the chloromethyl group, is a cornerstone of modern medicinal chemistry, allowing for systematic structure-activity relationship (SAR) studies. The primary value of this compound lies in its potential to serve as a starting point for the discovery of new lead compounds in pharmaceutical research.

Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)-4-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO/c1-4-3-8-7-5(4)2-6/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJNURAYHIDCLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CON=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2095410-78-7 | |

| Record name | 3-(chloromethyl)-4-methyl-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloromethyl 4 Methyl 1,2 Oxazole

Strategies for the Formation of the 3-(Chloromethyl)-4-methyl-1,2-oxazole Core

Building the core structure of this compound involves forming the five-membered isoxazole (B147169) ring from acyclic precursors that already contain the necessary carbon and nitrogen framework.

Cyclocondensation Approaches

Cyclocondensation reactions are a foundational method for isoxazole synthesis, typically involving the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydroxylamine derivative. The key challenge in synthesizing unsymmetrically substituted isoxazoles like the target compound is controlling the regioselectivity of the ring closure.

The reaction between an unsymmetrical 1,3-dicarbonyl compound and hydroxylamine can theoretically yield two different regioisomeric isoxazoles. To synthesize this compound, a suitable precursor would be an α-chloro-β-ketoaldehyde, such as 1-chloro-2-methyl-1,3-butanedione. In this reaction, the hydroxylamine nitrogen can attack either of the carbonyl carbons. The specific reaction conditions, including pH and solvent, play a crucial role in directing the regioselectivity of the cyclization. However, this route can be complicated by the difficulty in preparing the specific dicarbonyl precursor and the potential for the formation of a mixture of isomers, which necessitates complex purification steps.

Post-Cyclization Functionalization Strategies

An alternative and often more regioselective approach involves the synthesis of a simpler, pre-formed 4-methyl-1,2-oxazole ring, followed by the introduction of the chloromethyl group at the desired position. This strategy circumvents the regioselectivity issues inherent in cyclocondensation reactions with unsymmetrical precursors.

Direct chloromethylation of a pre-existing 4-methyl-1,2-oxazole ring is a viable synthetic route. This reaction is a type of electrophilic aromatic substitution, where the isoxazole ring acts as the nucleophile. The Vilsmeier-Haack reaction, which uses a Vilsmeier reagent generated from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl3), is a classic method for formylation but can be adapted for chloromethylation under specific conditions. ias.ac.inwikipedia.orgorganic-chemistry.org The Vilsmeier reagent is a weak electrophile that reacts preferentially with electron-rich aromatic systems. youtube.com The regioselectivity of the substitution on the isoxazole ring is dictated by the electronic properties of the ring and any existing substituents.

Table 1: Reagents for Electrophilic Chloromethylation

| Reagent System | Description |

|---|---|

| DMF / POCl₃ | Forms the Vilsmeier reagent, which can introduce a formyl or, under modified conditions, a chloromethyl group onto electron-rich heterocycles. |

This two-step strategy is one of the most reliable methods for obtaining this compound with high regiochemical purity. The synthesis first targets a precursor, 3-(hydroxymethyl)-4-methyl-1,2-oxazole, which is then converted to the final product.

The precursor, (4-methyl-1,2-oxazol-3-yl)methanol, can be synthesized by the reduction of a corresponding carboxylic acid or ester, such as ethyl 4-methyl-1,2-oxazole-3-carboxylate. The reduction of esters to primary alcohols is effectively carried out using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF). masterorganicchemistry.comyoutube.commasterorganicchemistry.comlibretexts.orgyoutube.com

Once the hydroxymethyl precursor is obtained, the hydroxyl group is substituted with a chlorine atom. Thionyl chloride (SOCl₂) is a widely used and effective reagent for this transformation. nih.gov The reaction typically proceeds readily, often at room temperature or with gentle heating, and may be performed in the presence of a base like pyridine to neutralize the HCl byproduct. The mechanism involves the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion.

Table 2: Example Reaction Scheme for Conversion of Hydroxymethyl Group

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1. Reduction | Ethyl 4-methyl-1,2-oxazole-3-carboxylate | 1. LiAlH₄ 2. H₃O⁺ workup | (4-Methyl-1,2-oxazol-3-yl)methanol |

| 2. Chlorination | (4-Methyl-1,2-oxazol-3-yl)methanol | SOCl₂ | this compound |

This stepwise functionalization approach offers excellent control over the final structure, making it a preferred method for the synthesis of specifically substituted isoxazoles.

Advanced Synthetic Techniques and Methodological Innovations for this compound Synthesis

The synthesis of isoxazole derivatives, including this compound, has been an area of active research, leading to the development of advanced synthetic methodologies that offer improved efficiency, selectivity, and sustainability. These innovations focus on the use of novel catalytic systems and the adoption of green chemistry principles to overcome the limitations of traditional synthetic routes, such as harsh reaction conditions and the use of hazardous materials.

Catalytic Systems for Enhanced Reaction Efficiency in Isoxazole Synthesis

The development of catalytic systems has revolutionized the synthesis of isoxazoles by providing alternative reaction pathways with lower activation energies, thereby increasing reaction rates and yields. A variety of catalysts have been explored for the synthesis of the isoxazole core structure.

Gold catalysts, such as (IPr)AuCl in combination with a silver salt like AgOTs, have been shown to facilitate the intramolecular cyclization of 2-alkynone O-methyl oximes to form isoxazoles under mild, room temperature conditions organic-chemistry.org. Copper catalysts are also prominent in isoxazole synthesis. For instance, a copper-catalyzed [3 + 2] cycloaddition of alkynes with in situ generated nitrile oxides provides a highly regioselective, one-step route to isoxazoles organic-chemistry.org. Copper(I)-catalyzed cycloadditions are also effective for the synthesis of 3,5-disubstituted isoxazoles from terminal acetylenes and nitrile oxides organic-chemistry.org.

Palladium-catalyzed four-component coupling reactions involving a terminal alkyne, hydroxylamine, carbon monoxide, and an aryl iodide represent another sophisticated method for constructing isoxazole rings organic-chemistry.org. Furthermore, hypervalent iodine(III) species have been employed to catalyze the intramolecular oxidative cycloaddition of alkyne- or alkene-tethered aldoximes, yielding polycyclic isoxazole derivatives in high yields mdpi.com. Mechanistic studies suggest that a hydroxy(aryl)iodonium tosylate, generated in situ, is the active catalytic species in this transformation mdpi.com.

The table below summarizes various catalytic systems employed in the synthesis of isoxazole derivatives, highlighting the diversity of modern catalytic approaches.

| Catalyst System | Reactants | Type of Reaction | Key Advantages |

| (IPr)AuCl / AgOTs | 2-alkynone O-methyl oximes | Intramolecular Cyclization | Mild reaction conditions, high yields and selectivity organic-chemistry.org. |

| Copper Catalyst | Alkynes and nitrile oxides | [3+2] Cycloaddition | High regioselectivity, single-step process organic-chemistry.org. |

| Palladium Catalyst | Terminal alkyne, hydroxylamine, CO, aryl iodide | Four-Component Coupling | Direct formation of complex isoxazoles organic-chemistry.org. |

| Hypervalent Iodine(III) | Alkyne/alkene-tethered aldoximes | Intramolecular Oxidative Cycloaddition | High efficiency, formation of polycyclic systems mdpi.com. |

| CeO₂ Nanoparticles | Aldehydes, hydroxylamine hydrochloride, β-dicarbonyls | Multi-component reaction | Green synthesis, reusability of catalyst, excellent yields researchgate.net. |

Sustainable and Green Chemistry Approaches in Heterocyclic Synthesis

In recent years, the principles of green and sustainable chemistry have been increasingly applied to the synthesis of heterocyclic compounds like isoxazoles to minimize environmental impact. mdpi.compreprints.org These approaches focus on reducing waste, avoiding hazardous solvents, lowering energy consumption, and using renewable resources.

Ultrasound irradiation has emerged as a significant green technique in isoxazole synthesis. mdpi.compreprints.orgnih.gov Sonochemistry can enhance reaction rates, improve yields, and reduce energy consumption compared to traditional heating methods. mdpi.compreprints.org Ultrasound-assisted synthesis often allows for the use of greener solvents, such as water, or can even be performed under solvent-free conditions, which aligns with the core tenets of green chemistry mdpi.compreprints.org. For example, ultrasound has been successfully used in multi-component reactions and catalytic systems for the synthesis of various isoxazole scaffolds mdpi.compreprints.orgnih.gov.

Microwave-assisted synthesis is another energy-efficient method that significantly reduces reaction times and can lead to higher product yields and selectivity compared to conventional heating nih.gov. This technique is considered a green and sustainable approach for developing novel heterocyclic scaffolds, including isoxazole derivatives nih.gov.

The use of environmentally benign solvents and catalysts is a cornerstone of green heterocyclic synthesis. Water is an ideal green solvent, and methods have been developed for the synthesis of isoxazole derivatives in aqueous media mdpi.compreprints.org. The use of natural and agro-waste-based catalysts, such as the water extract of orange fruit peel ash (WEOFPA), provides an eco-friendly and inexpensive alternative to traditional catalysts for isoxazole synthesis nih.gov. Reactions can also be performed under solvent-free conditions, further reducing the environmental footprint of the synthesis nih.gov. Additionally, utilizing natural energy sources like sunlight for chemical reactions presents a clean, safe, and readily available alternative to conventional energy inputs semnan.ac.ir.

The following table outlines several green chemistry approaches that have been applied to the synthesis of isoxazole derivatives.

| Green Chemistry Approach | Specific Method | Key Advantages |

| Alternative Energy Sources | Ultrasound Irradiation (Sonochemistry) | Enhanced reaction rates, reduced energy consumption, use of green solvents mdpi.compreprints.orgnih.gov. |

| Microwave Irradiation | Shorter reaction times, high selectivity, improved yields nih.gov. | |

| Natural Sunlight | Use of a cheap, clean, and non-toxic energy source semnan.ac.ir. | |

| Green Solvents and Catalysts | Water as a reaction medium | Avoids hazardous organic solvents, environmentally benign mdpi.compreprints.org. |

| Agro-waste based catalysts (e.g., WEOFPA) | Inexpensive, eco-friendly, and efficient nih.gov. | |

| Solvent-free conditions | Minimizes waste and avoids the use of hazardous solvents nih.gov. |

Chemical Reactivity and Transformation Pathways of 3 Chloromethyl 4 Methyl 1,2 Oxazole

Nucleophilic Substitution Reactions of the Chloromethyl Group

The chloromethyl group attached to the 1,2-oxazole ring is the most reactive site in 3-(chloromethyl)-4-methyl-1,2-oxazole, readily undergoing nucleophilic substitution reactions. This reactivity is attributed to the carbon-chlorine bond, where the electronegative chlorine atom polarizes the bond, making the methylene (B1212753) carbon an electrophilic center susceptible to attack by nucleophiles.

Mechanistic Understanding of Halogen Displacement in Chloromethylisoxazoles

The displacement of the chloride ion from the chloromethyl group of this compound typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgwordpress.com This concerted, one-step process involves the direct attack of a nucleophile on the electrophilic carbon atom from the side opposite to the leaving group (the chloride ion). wikipedia.orgmasterorganicchemistry.com

The SN2 mechanism is characterized by a transition state in which both the incoming nucleophile and the departing leaving group are partially bonded to the carbon atom. wikipedia.org This leads to an inversion of stereochemistry at the carbon center if it is chiral. For the achiral methylene carbon in this compound, this inversion is not observable but the mechanistic principles still apply. The rate of the SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com

The electrophilicity of the carbon atom in the chloromethyl group is enhanced by the electron-withdrawing nature of the adjacent 1,2-oxazole ring, which helps to stabilize the transition state and facilitate the displacement of the chloride ion.

Diverse Scope of Nucleophilic Reagents and Resulting Derivatives

The electrophilic nature of the chloromethyl group allows for reactions with a wide array of nucleophiles, leading to the synthesis of a diverse range of functionalized 4-methyl-1,2-oxazole derivatives. These reactions are fundamental in utilizing this compound as a building block in organic synthesis.

Primary and secondary amines readily react with this compound to yield the corresponding substituted aminomethylisoxazoles. smolecule.com This aminomethylation reaction is a straightforward application of the SN2 displacement of the chloride ion by the nitrogen nucleophile of the amine. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride formed as a byproduct. The resulting aminomethylisoxazole derivatives are valuable intermediates in the synthesis of various biologically active compounds.

Table 1: Examples of Aminomethylation Reactions

| Amine Nucleophile | Product |

|---|---|

| Ammonia | (4-Methyl-1,2-oxazol-3-yl)methanamine |

| Diethylamine | N,N-Diethyl-N-((4-methyl-1,2-oxazol-3-yl)methyl)amine |

The Williamson ether synthesis provides a classic method for the formation of ethers from this compound. wikipedia.orgmasterorganicchemistry.com In this reaction, an alkoxide or phenoxide ion acts as the nucleophile, attacking the chloromethyl group to displace the chloride and form an ether linkage. wikipedia.orgmasterorganicchemistry.com This method is versatile and can be used to synthesize a wide range of alkyl and aryl ethers of 4-methyl-1,2-oxazole.

Similarly, esterification can be achieved by reacting this compound with a carboxylate salt. The carboxylate anion serves as the nucleophile, displacing the chloride to form an ester. These reactions are typically conducted in a suitable polar aprotic solvent to facilitate the SN2 reaction.

Table 2: Examples of Etherification and Esterification Reactions

| Nucleophile | Reaction Type | Product |

|---|---|---|

| Sodium ethoxide | Williamson Ether Synthesis | 3-(Ethoxymethyl)-4-methyl-1,2-oxazole |

| Sodium phenoxide | Williamson Ether Synthesis | 4-Methyl-3-(phenoxymethyl)-1,2-oxazole |

Sulfur-containing nucleophiles also readily react with this compound. For instance, the reaction with potassium thiocyanate (B1210189) introduces a thiocyanate group, yielding 3-(thiocyanatomethyl)-4-methyl-1,2-oxazole. beilstein-journals.orgbeilstein-journals.org This reaction is a useful route for the synthesis of various sulfur-containing heterocyclic compounds. Other sulfur nucleophiles, such as thiols and thiophenols, can also be employed to synthesize the corresponding thioethers. These reactions typically proceed under mild conditions and provide good yields of the desired sulfur-containing derivatives.

Table 3: Examples of Reactions with Sulfur-Containing Nucleophiles

| Nucleophile | Product |

|---|---|

| Potassium thiocyanate | 3-(Thiocyanatomethyl)-4-methyl-1,2-oxazole |

Ring-Inherent Reactivity of the 1,2-Oxazole System

While the chloromethyl group is the primary site of reactivity, the 1,2-oxazole ring itself can undergo specific chemical transformations, although it is generally considered a relatively stable aromatic system. The reactivity of the ring is influenced by the electron distribution within the heterocyclic system and the nature of the substituents.

The 1,2-oxazole ring can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a diene. researchgate.netnih.gov The presence of substituents on the ring can influence the feasibility and regioselectivity of these reactions. For instance, electron-donating groups can enhance the diene character of the oxazole (B20620) ring.

Furthermore, the 1,2-oxazole ring can undergo ring-opening reactions under certain conditions, such as photolysis or thermolysis. tandfonline.com Photochemical irradiation can lead to the cleavage of the weak N-O bond, generating reactive intermediates that can rearrange to form various products. Thermal rearrangements of substituted oxazoles are also known to occur, often leading to isomeric structures. However, these reactions typically require more forcing conditions compared to the facile nucleophilic substitution at the chloromethyl group.

Aromaticity and Stability Considerations of the Isoxazole (B147169) Ring

Table 1: General Physicochemical Properties of Isoxazole Derivatives

| Property | Value Range for Substituted Isoxazoles | Influence of Substituents on this compound |

| Aromaticity | Generally considered aromatic, but less so than benzene. | The methyl group may slightly enhance aromaticity, while the chloromethyl group may slightly decrease it. |

| N-O Bond Stability | Relatively weak and prone to cleavage. | The electron-withdrawing nature of the chloromethyl group could potentially weaken the N-O bond further. |

| Thermal Stability | Varies with substitution; 3,5-disubstituted isoxazoles are generally stable. | The 3,4-disubstitution pattern suggests moderate thermal stability, though the chloromethyl group may introduce reactivity at elevated temperatures. |

| Photochemical Stability | Susceptible to UV-induced rearrangement and cleavage. | Expected to be photochemically active, with the N-O bond being the likely point of initial reaction upon UV irradiation. |

Investigations into Ring-Opening Reactions and Skeletal Rearrangements

The presence of the labile N-O bond makes the isoxazole ring in this compound a candidate for various ring-opening and rearrangement reactions. These transformations are often triggered by external stimuli such as light, heat, or chemical reagents.

Photochemical Reactions: Upon exposure to ultraviolet (UV) radiation, isoxazoles can undergo N-O bond homolysis. This process generates a diradical intermediate that can subsequently rearrange through several pathways. A common photochemical transformation of isoxazoles is their isomerization to oxazoles via an azirine intermediate. For this compound, this would hypothetically lead to the formation of 2-chloromethyl-4-methyl-1,3-oxazole. Another potential photochemical pathway involves rearrangement to a ketenimine intermediate, which can be a versatile synthon for further transformations.

Base-Catalyzed Ring-Opening: Isoxazoles can undergo ring cleavage in the presence of a base. The reaction is typically initiated by the deprotonation of a C-H bond on the ring, leading to a carbanion that facilitates the cleavage of the weak N-O bond. For this compound, the presence of the electron-withdrawing chloromethyl group could influence the acidity of the ring protons, potentially affecting the regioselectivity of deprotonation and the subsequent ring-opening. The expected product of such a reaction would be a cyanoenolate or a related open-chain species.

Transition Metal-Catalyzed Transformations: Various transition metals, including palladium, rhodium, and gold, have been shown to catalyze reactions involving isoxazoles. These reactions often proceed via oxidative addition of the metal into the N-O bond, leading to a metallacyclic intermediate that can undergo further transformations such as annulations with alkynes or other coupling partners. While specific studies on this compound are limited, the general reactivity of substituted isoxazoles in the presence of transition metal catalysts suggests that this compound could be a substrate for a variety of catalytic cross-coupling and rearrangement reactions.

Skeletal Rearrangements: One notable skeletal rearrangement of isoxazoles is the Boulton-Katritzky rearrangement. This typically occurs in isoxazoles bearing a substituent with a nucleophilic atom at a suitable position, leading to a recyclization to a different heterocyclic system. For simple isoxazoles, this rearrangement is less common. However, the reactivity of the chloromethyl group in this compound could potentially be exploited to introduce substituents that might facilitate such rearrangements under specific conditions.

Table 2: Overview of Potential Transformation Pathways for this compound

| Reaction Type | Triggering Condition | Key Intermediate(s) | Potential Product(s) |

| Photochemical Rearrangement | UV Irradiation | Acyl azirine, Ketenimine | 2-Chloromethyl-4-methyl-1,3-oxazole, open-chain compounds |

| Base-Catalyzed Ring-Opening | Strong Base | Isoxazole carbanion | Cyanoenolate derivatives |

| Transition Metal-Catalysis | Pd, Rh, Au, etc. | Metallacyclic species | Annulated heterocycles, cross-coupled products |

| Skeletal Rearrangement | Specific substituents/conditions | Varies (e.g., nitrene) | Rearranged heterocyclic systems |

Applications of 3 Chloromethyl 4 Methyl 1,2 Oxazole in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate and Building Block

The utility of 3-(Chloromethyl)-4-methyl-1,2-oxazole stems from its function as a building block for larger, more complex molecular architectures. The chloromethyl group serves as an electrophilic site, readily undergoing nucleophilic substitution reactions. smolecule.com This allows for the covalent attachment of a wide array of other molecular fragments, making it a cornerstone for synthesizing diverse chemical entities.

The reactivity of the C-Cl bond in the chloromethyl group is the key to its application in forming elaborate heterocyclic systems. smolecule.com Chemists can readily displace the chloride with various nucleophiles, such as amines, thiols, or alcohols, to forge new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. smolecule.com This reaction serves as a powerful tool for linking the 4-methyl-1,2-oxazole core to other cyclic or acyclic structures. For instance, reaction with a primary amine can lead to the formation of a secondary amine, which can then be a part of a larger, polyfunctional molecule. This strategy is instrumental in building compounds that may possess specific biological activities, leveraging the established importance of the isoxazole (B147169) ring in medicinal chemistry. smolecule.com

Beyond simple elaboration, this compound is a precursor for entirely new molecular scaffolds that retain the isoxazole moiety. The isoxazole ring is a recognized pharmacophore, and its incorporation into novel frameworks is a common strategy in drug discovery. By using the chloromethyl group as a reactive handle, chemists can initiate cyclization reactions or multi-step synthetic sequences. For example, a reaction with a dinucleophilic species could lead to the formation of a new ring fused or spiro-linked to the initial isoxazole, thereby generating novel and structurally diverse molecular skeletons. The dual substitution pattern of the methyl and chloromethyl groups on the isoxazole ring provides a distinct reactivity profile compared to simpler analogs, enhancing its utility in creating these unique scaffolds. smolecule.com

Contribution to Chemical Design and Derivatization Studies

The compound is not only a building block but also a valuable tool for systematic chemical investigations, including studies on structure-reactivity relationships and the creation of compound libraries for screening purposes.

Systematic derivatization is a fundamental approach in medicinal chemistry to understand how specific structural changes in a molecule affect its biological activity or chemical reactivity. The reactive nature of the chloromethyl group in this compound makes it an ideal substrate for such studies. smolecule.com By reacting the parent compound with a series of related nucleophiles, a collection of derivatives can be synthesized where only one part of the molecule is varied. For example, reacting it with a series of substituted anilines would yield a set of compounds with different electronic and steric properties on the phenyl ring. Analyzing the chemical properties or biological activities of this series allows researchers to establish a structure-activity relationship (SAR), providing insights into the optimal structural features for a desired effect. nih.govdundee.ac.uk

Table 1: Illustrative Derivatization Reactions for Structure-Reactivity Studies This table presents hypothetical examples based on the known reactivity of the chloromethyl group.

| Reactant (Nucleophile) | Resulting Derivative Structure | Bond Formed | Purpose of Derivatization |

|---|---|---|---|

| Aniline | 3-((Phenylamino)methyl)-4-methyl-1,2-oxazole | C-N | Introduce aromatic system |

| Ethanethiol | 3-((Ethylthio)methyl)-4-methyl-1,2-oxazole | C-S | Introduce flexible alkyl thioether |

| Sodium Phenoxide | 4-Methyl-3-((phenoxymethyl)methyl)-1,2-oxazole | C-O | Introduce rigid ether linkage |

| Sodium Azide | 3-(Azidomethyl)-4-methyl-1,2-oxazole | C-N | Precursor for amines or triazoles |

In modern drug discovery and materials science, the generation of compound libraries is a key strategy for identifying new lead compounds. A compound library is a large collection of structurally related molecules. This compound serves as an excellent starting point, or "scaffold," for combinatorial chemistry and the parallel synthesis of an isoxazole-based library. By setting up an array of reactions with a diverse set of nucleophiles, hundreds or thousands of unique compounds can be generated efficiently. Each compound retains the core 4-methyl-1,2-oxazole structure but features a different "R-group" introduced via the substitution reaction. These libraries can then be screened against biological targets to identify compounds with interesting activities. The isoxazole nucleus is a privileged scaffold found in numerous bioactive compounds, making libraries based on this structure particularly valuable for pharmaceutical research. researchgate.netnih.gov

Table 2: Example of a Compound Library Design This table illustrates how diverse functional groups can be introduced from a common precursor.

| Common Precursor | Diverse Reactant Input | Resulting Library Member (Example) | Introduced Moiety |

|---|---|---|---|

| This compound | Piperidine | 4-Methyl-3-(piperidin-1-ylmethyl)-1,2-oxazole | Alicyclic Amine |

| 4-Mercaptobenzoic acid | 4-(((4-Methyl-1,2-oxazol-3-yl)methyl)thio)benzoic acid | Functionalized Thiophenol | |

| Imidazole | 3-(1H-Imidazol-1-ylmethyl)-4-methyl-1,2-oxazole | Heterocyclic Amine |

Computational Chemistry and Mechanistic Investigations of 3 Chloromethyl 4 Methyl 1,2 Oxazole

Theoretical Elucidation of Electronic Structure and Reactivity

Theoretical studies are fundamental in understanding the intrinsic properties of 3-(chloromethyl)-4-methyl-1,2-oxazole. By employing quantum chemical methods, it is possible to model its electronic characteristics and predict its behavior in chemical reactions.

Quantum Chemical Studies on Molecular Orbitals and Charge Distribution

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic landscape of this compound. Analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting the compound's reactivity. For the 1,2-oxazole ring, in general, the HOMO is typically located on the C4 and C5 atoms, while the LUMO is situated on the N2 and C3 atoms. smolecule.com This distribution suggests that the C4 and C5 positions are prone to electrophilic attack, whereas the N2 and C3 positions are susceptible to nucleophilic attack.

The introduction of a methyl group at the C4 position and a chloromethyl group at the C3 position significantly influences this electronic distribution. The methyl group, being an electron-donating group, increases the electron density at the C4 position. Conversely, the chloromethyl group at C3 is electron-withdrawing, which further enhances the electron deficiency at this position. This is substantiated by computational models that show reduced electron density at the C3 position.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the transition states and intermediates, thereby elucidating the reaction mechanism.

A key reaction of this compound involves the nucleophilic substitution at the chloromethyl group. The reactivity of this group is a focal point of interaction studies. Computational methods can be used to model the reaction of this compound with various nucleophiles, such as primary and secondary amines or thiol groups. These models can calculate the activation energies for different possible pathways (e.g., SN1 vs. SN2 mechanisms), helping to predict the most favorable reaction conditions and the resulting products.

For instance, in an SN2 reaction, the nucleophile attacks the carbon atom of the chloromethyl group, leading to the displacement of the chloride ion. DFT calculations can be employed to optimize the geometry of the transition state for this process and determine its energy. This information is invaluable for understanding the kinetics of the reaction and for comparing the reactivity of this compound with other halogenated compounds.

In Silico Approaches to Molecular Design and Chemical Space Exploration

In silico techniques are becoming increasingly important in modern chemistry for designing new molecules with desired properties and for exploring the vast possibilities of chemical space.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and flexibility of this compound are key determinants of its physical and chemical properties. Conformational analysis, performed using computational methods like molecular mechanics or higher-level quantum chemical calculations, can identify the most stable conformations of the molecule. This involves studying the rotation around the single bond connecting the chloromethyl group to the oxazole (B20620) ring.

Understanding the potential for intermolecular interactions is also critical, particularly in the context of materials science and medicinal chemistry. Computational models can predict how this compound might interact with other molecules. The presence of the electronegative nitrogen and oxygen atoms in the oxazole ring, along with the chlorine atom, allows for a range of non-covalent interactions, including dipole-dipole interactions and hydrogen bonding (if suitable hydrogen bond donors are present in the environment). These interactions are fundamental to the compound's solubility, melting point, and boiling point. For example, the chloromethyl group is noted to increase the melting point compared to non-halogenated derivatives due to enhanced dipole-dipole forces.

Predictive Modeling for Chemical Transformations

Predictive modeling can be used to forecast the outcomes of chemical reactions involving this compound, guiding synthetic efforts and the discovery of new derivatives. Based on its structure, the compound is a versatile precursor for a variety of chemical transformations.

The chloromethyl group serves as a reactive handle for introducing a wide range of functional groups through nucleophilic substitution reactions. Predictive models can help in selecting the optimal nucleophiles and reaction conditions to achieve desired products. Furthermore, the 1,2-oxazole ring itself can undergo various transformations. For example, cycloaddition reactions are a common feature of related heterocyclic systems. While specific studies on this compound in this context are not widely reported, computational models could be employed to predict its reactivity in such reactions.

By combining knowledge of its electronic structure and the reactivity of its functional groups, in silico tools can be used to design novel molecules based on the this compound scaffold. This allows for the virtual screening of potential derivatives for specific applications, such as in the development of new pharmaceuticals or functional materials, thereby accelerating the research and development process.

Future Research Directions and Emerging Paradigms

Development of Sustainable and Highly Efficient Synthetic Methodologies

The future synthesis of 3-(Chloromethyl)-4-methyl-1,2-oxazole will undoubtedly be guided by the principles of green and sustainable chemistry. The traditional synthesis, which often involves the chloromethylation of a pre-formed 4-methyl-1,2-oxazole ring, may utilize reagents like chloromethyl methyl ether, a substance with significant health and environmental concerns. smolecule.com Future methodologies will aim to mitigate these issues through several innovative approaches.

Microwave-Assisted and Ultrasound-Assisted Synthesis: These non-conventional energy sources have demonstrated the potential to significantly accelerate reaction rates, improve yields, and reduce the need for harsh solvents and excess reagents in the synthesis of various heterocyclic compounds. Microwave-assisted organic synthesis (MAOS) can facilitate rapid and efficient cyclization and functionalization reactions, potentially offering a greener route to the 1,2-oxazole core of the target molecule. Similarly, the application of ultrasound can enhance mass transfer and activate reacting species, leading to shorter reaction times and milder conditions.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. While the direct biocatalytic synthesis of this compound may be challenging, enzymatic transformations could be envisioned for the synthesis of key precursors or for the stereoselective functionalization of the molecule. This approach offers high selectivity and operates under mild, environmentally benign conditions.

A comparative overview of potential sustainable synthetic methodologies is presented in the table below.

| Methodology | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, reduced solvent usage, enhanced reaction control. |

| Ultrasound-Assisted Synthesis | Shorter reaction times, milder reaction conditions, improved mass transfer. |

| Flow Chemistry | Enhanced safety for handling reactive intermediates, precise process control, scalability, potential for automation. |

| Biocatalysis | High selectivity (enantio- and regioselectivity), mild reaction conditions, environmentally friendly. |

Advanced Spectroscopic and Chromatographic Methods for Characterization

A comprehensive understanding of the structure, purity, and reactivity of this compound is crucial for its application in further research. While standard techniques like ¹H and ¹³C NMR, and mass spectrometry provide fundamental structural information, the reactive nature of the chloromethyl group necessitates the use of more advanced and hyphenated analytical techniques for in-depth characterization and for monitoring its reactions in real-time.

Hyphenated Techniques: The coupling of chromatographic separation with spectroscopic detection offers a powerful tool for the analysis of complex reaction mixtures and for the identification of trace impurities. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) would be invaluable for identifying and quantifying this compound and any potential side products from its synthesis or subsequent reactions. High-resolution mass spectrometry (HRMS) would provide accurate mass data, confirming the elemental composition.

In-situ Reaction Monitoring: To gain a deeper understanding of the reaction kinetics and mechanisms involved in the synthesis and derivatization of this compound, in-situ spectroscopic techniques are indispensable. For instance, ReactIR (in-situ Fourier Transform Infrared Spectroscopy) and process NMR can monitor the concentration of reactants, intermediates, and products in real-time, providing valuable insights for process optimization and safety assessment. magritek.comresearchgate.net

Advanced NMR Techniques: Two-dimensional NMR spectroscopy, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can provide unambiguous assignment of all proton and carbon signals, which is critical for confirming the precise structure of the molecule and its derivatives.

The table below summarizes key analytical techniques and the information they can provide for the characterization of this compound.

| Analytical Technique | Information Provided |

| GC-MS / LC-MS | Separation and identification of components in a mixture, molecular weight determination. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement and determination of elemental composition. |

| In-situ FT-IR (ReactIR) | Real-time monitoring of functional group changes during a reaction. |

| Process NMR | Real-time quantitative analysis of reactants, intermediates, and products. |

| 2D-NMR (COSY, HSQC, HMBC) | Unambiguous assignment of proton and carbon signals, confirmation of connectivity. |

Opportunities for Interdisciplinary Research in Chemical Synthesis and Design

The unique combination of a reactive chloromethyl group and a biologically relevant 1,2-oxazole core makes this compound a versatile building block for interdisciplinary research, bridging the gap between chemical synthesis and other scientific domains. smolecule.com

Medicinal Chemistry and Drug Discovery: The 1,2-oxazole moiety is a well-established pharmacophore found in numerous biologically active compounds. The chloromethyl group in this compound serves as a reactive handle for the introduction of various functionalities through nucleophilic substitution reactions. This allows for the rapid generation of diverse libraries of novel oxazole (B20620) derivatives for screening against a wide range of biological targets, including enzymes and receptors. nih.gov The exploration of this compound as a scaffold for the development of new therapeutic agents, such as anticancer, antimicrobial, or anti-inflammatory drugs, represents a significant area for future interdisciplinary collaboration between synthetic chemists and pharmacologists. nih.gov

Computational Chemistry and Molecular Modeling: Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound. irjweb.com Molecular docking simulations can be employed to predict the binding affinity of its derivatives to specific biological targets, thereby guiding the rational design of more potent and selective drug candidates. This synergy between computational and experimental chemistry can accelerate the drug discovery process.

Materials Science: The reactive nature of this compound also opens up avenues for its incorporation into novel materials. For example, it could be used as a monomer or a cross-linking agent in the synthesis of functional polymers with tailored optical, electronic, or thermal properties. Its integration into sensor technologies or as a component in organic light-emitting diodes (OLEDs) are other potential areas of exploration.

The following table outlines potential interdisciplinary research areas for this compound.

| Interdisciplinary Field | Potential Applications and Research Focus |

| Medicinal Chemistry | Synthesis of novel bioactive compounds, development of new therapeutic agents (e.g., anticancer, antimicrobial). |

| Computational Chemistry | DFT calculations for understanding reactivity, molecular docking for drug design. |

| Materials Science | Development of functional polymers, sensors, and optoelectronic materials. |

| Chemical Biology | Design of chemical probes to study biological processes. |

Q & A

Q. What analytical techniques are suitable for resolving conflicting data on the compound’s thermal stability?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure weight loss at 10°C/min under N. Decomposition onset temperatures >150°C indicate moderate thermal stability .

- Differential Scanning Calorimetry (DSC) : Identify exothermic/endothermic events (e.g., melting or decomposition). For related oxazoles, melting points correlate with crystallinity and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.